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molecular formula C7H11NO2S B8700813 Methyl 2-sulfanylidenepiperidine-4-carboxylate

Methyl 2-sulfanylidenepiperidine-4-carboxylate

Cat. No. B8700813
M. Wt: 173.24 g/mol
InChI Key: YHFQCMPPKCGNBC-UHFFFAOYSA-N
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Patent
US08592590B2

Procedure details

Add Lawesson's reagent (9.2 g, 22.7 mmol) to a solution of methyl 2-oxopiperidine-4-carboxylate (6.5 g, 41.4 mmol) in toluene (83 mL) and heat to reflux for 2 hours. Cool the solution and concentrate to dryness under reduced pressure. Purify the residue by flash chromatography on silica gel, eluting with ethyl acetate:dichloromethane (gradient 5-15%) to afford the title compound (6.95 g). 1H NMR (CDCl3) δ 1.97 (m, 1H), 2.17 (m, 1H), 2.78 (m, 1H), 3.03 (m, 1H), 3.24 (m, 1H), 3.39 (m, 1H), 3.49 (m, 1H), 3.72 (s, 3H), 8.48 (bs, 1H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:10])=CC=1.O=[C:24]1[CH2:29][CH:28]([C:30]([O:32][CH3:33])=[O:31])[CH2:27][CH2:26][NH:25]1>C1(C)C=CC=CC=1>[NH:25]1[CH2:26][CH2:27][CH:28]([C:30]([O:32][CH3:33])=[O:31])[CH2:29][C:24]1=[S:10]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
6.5 g
Type
reactant
Smiles
O=C1NCCC(C1)C(=O)OC
Name
Quantity
83 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1C(CC(CC1)C(=O)OC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g
YIELD: CALCULATEDPERCENTYIELD 176.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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